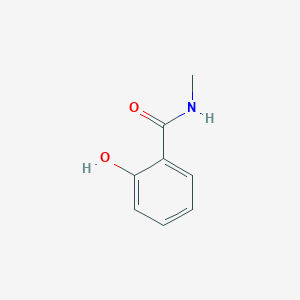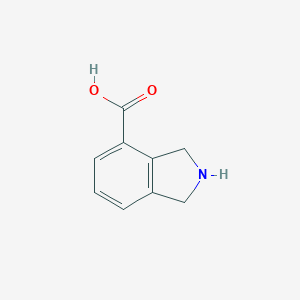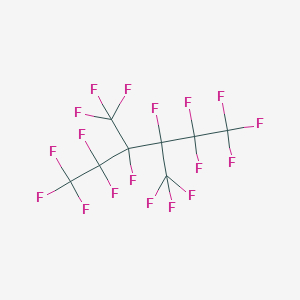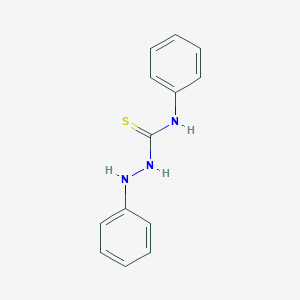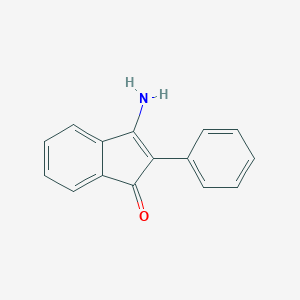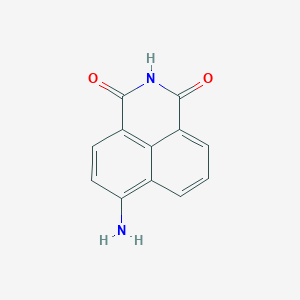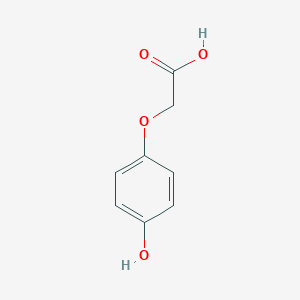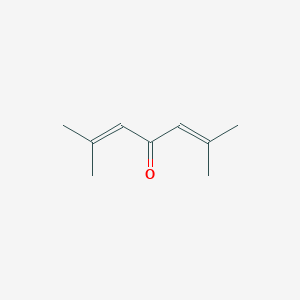
Methyl 8-(5-hexylfuran-2-YL)octanoate
Overview
Description
Methyl 8-(5-hexylfuran-2-YL)octanoate is an organic compound with the molecular formula C19H32O3. It is a methyl ester derivative of 2-furanoctanoic acid and is characterized by the presence of a furan ring substituted with a hexyl group at the 5-position and an octanoate chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate typically involves the esterification of 2-furanoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(5-hexylfuran-2-YL)octanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 8-(5-hexylfuran-2-YL)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of Methyl 8-(5-hexylfuran-2-YL)octanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(5-hexyl-2-furyl)octanoate
- 2-Furanoctanoic acid, 5-hexyl-, methyl ester
- Methyl 5-hexyl-2-Furanoctanoate
Uniqueness
Methyl 8-(5-hexylfuran-2-YL)octanoate is unique due to its specific substitution pattern on the furan ring and the length of its octanoate chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 8-(5-hexylfuran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFTHVENQKCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537983 | |
| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10038-16-1 | |
| Record name | Methyl 8-(5-hexylfuran-2-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using tin(II) bromide or hydrated tin(II) chloride as Lewis acids in the synthesis of Methyl 8-(5-hexylfuran-2-yl)octanoate?
A1: [] Utilizing tin(II) bromide or hydrated tin(II) chloride as Lewis acids allows the reaction to proceed efficiently at ambient temperature in dichloroethane. This contrasts with other Lewis acids like aluminium(III) chloride, tin(IV) chloride, and zinc(II) chloride, which require reflux conditions in benzene or dichloromethane. This highlights the potential for milder reaction conditions when synthesizing this compound using specific catalysts.
Q2: What is the primary method described for synthesizing this compound in these research papers?
A2: [] The research focuses on synthesizing this compound from Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate. Two main approaches are described: * Reacting Methyl (Z)-9,10-epoxy-12-oxoocta-decanoate with ammonium azide (generated in situ from sodium azide and ammonium chloride) in aqueous ethanol, resulting in a 98% yield of the desired product.* Utilizing various Lewis acids, such as aluminium(III) chloride, tin(IV) chloride, zinc(II) chloride, tin(II) bromide, or hydrated tin(II) chloride, under specific conditions, leading to yields exceeding 90%.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


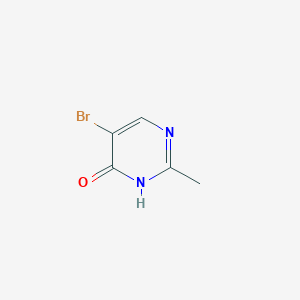
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
